Ritipenem

Description

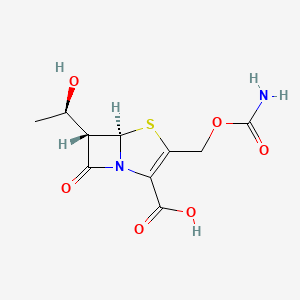

carbapenem antibiotic; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQNRQOUOZJHTR-UWBRJAPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84845-58-9 (Parent) | |

| Record name | Ritipenem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60868840 | |

| Record name | Ritipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84845-57-8 | |

| Record name | Ritipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84845-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritipenem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Binding Affinity of Ritipenem to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem is a broad-spectrum penem antibiotic with potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. The peptidoglycan layer is crucial for maintaining the structural integrity of the bacterial cell wall. Inhibition of PBPs by this compound disrupts cell wall synthesis, leading to cell lysis and bacterial death. This guide provides a detailed overview of the binding affinity of this compound to various PBPs, the experimental protocols used to determine these affinities, and the underlying mechanism of action.

Data Presentation: this compound Binding Affinity to PBPs

The binding affinity of this compound to PBPs is a key determinant of its antibacterial efficacy. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Table 1: Binding Affinities (IC50) of this compound for Penicillin-Binding Proteins of Haemophilus influenzae[1]

| Penicillin-Binding Protein (PBP) | IC50 (μg/mL) | IC50 (relative to MIC) |

| PBP 1a | 0.08 | 0.3 |

| PBP 1b | 0.01 | 0.04 |

| PBP 2 | 0.04 | 0.15 |

| PBP 3a | 1.2 | 4.6 |

| PBP 3b | 0.32 | 1.2 |

| PBP 4 | >100 | >380 |

| PBP 5 | >100 | >380 |

| PBP 6 | >100 | >380 |

Note: The Minimum Inhibitory Concentration (MIC) of this compound against the tested Haemophilus influenzae strain was 0.26 μg/mL.[1]

This compound demonstrates a particularly high affinity for PBP 1b in Haemophilus influenzae, followed by PBPs 2 and 1a.[1] The affinities for PBPs 3a and 3b are significantly lower.[1] This preferential binding to PBP 1b is suggested to be essential for inducing the lysis of H. influenzae cells.[2]

Experimental Protocols

The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. The most common methods are competitive binding assays using either radiolabeled or fluorescently labeled penicillin derivatives.

Competitive PBP Binding Assay with Radiolabeled Penicillin (e.g., [3H]benzylpenicillin)

This traditional method quantifies the ability of an unlabeled β-lactam, such as this compound, to compete with a radiolabeled penicillin for binding to PBPs.

Methodology: [1]

-

Bacterial Culture and Membrane Preparation:

-

Cultivate the bacterial strain of interest (e.g., H. influenzae) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Lyse the cells using methods such as sonication or French press to release the cellular contents.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. Resuspend the membrane fraction in a suitable buffer.

-

-

Competitive Binding Reaction:

-

Incubate the membrane preparations with various concentrations of this compound for a defined period (e.g., 10 minutes at 30°C) to allow for the binding of this compound to the PBPs.

-

Add a constant, saturating concentration of radiolabeled penicillin (e.g., [3H]benzylpenicillin) to the mixture and incubate for another defined period (e.g., 10 minutes at 30°C). The radiolabeled penicillin will bind to the PBPs that are not already occupied by this compound.

-

-

Termination of Reaction and SDS-PAGE:

-

Stop the binding reaction by adding a surplus of unlabeled penicillin G, followed by the addition of a sample buffer containing sodium dodecyl sulfate (SDS).

-

Boil the samples to denature the proteins.

-

Separate the PBP-penicillin complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Detection and Quantification:

-

Visualize the radiolabeled PBPs using fluorography. This involves impregnating the gel with a scintillant, drying it, and exposing it to X-ray film at a low temperature (e.g., -80°C).

-

Quantify the radioactivity in each PBP band using densitometry or an image-analyzing system.[1]

-

-

IC50 Determination:

-

Plot the percentage of inhibition of radiolabeled penicillin binding versus the concentration of this compound.

-

The IC50 value is the concentration of this compound that results in a 50% reduction in the binding of the radiolabeled penicillin to a specific PBP.[1]

-

Fluorescent PBP Competition Assay (e.g., with Bocillin FL)

This method is a non-radioactive alternative that utilizes a fluorescently labeled penicillin derivative, such as Bocillin FL (a fluorescent analog of penicillin V).

-

Bacterial Culture and Membrane Preparation:

-

Prepare bacterial cell membranes as described in the radiolabeled assay protocol.

-

-

Competitive Binding Reaction:

-

Pre-incubate the membrane preparations with a range of concentrations of the test antibiotic (this compound) for a specific time and temperature.

-

Add a fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) and incubate further to label the PBPs that are not bound by the test antibiotic.

-

-

SDS-PAGE and Visualization:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner.[3]

-

-

Quantification and IC50 Determination:

-

Quantify the fluorescence intensity of each PBP band using appropriate software.

-

Calculate the IC50 value as the concentration of the test antibiotic that causes a 50% reduction in the fluorescent signal for a particular PBP.[3]

-

Mandatory Visualizations

Mechanism of Action of this compound

The primary mechanism of action of this compound, like other penem antibiotics, is the inhibition of bacterial cell wall synthesis.[5] This is achieved through the covalent acylation of the active site serine of PBPs, which inactivates their transpeptidase function.[5] The transpeptidase activity of PBPs is essential for the cross-linking of peptidoglycan chains, which provides structural rigidity to the bacterial cell wall.[5] Inhibition of this process leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[5][6]

References

- 1. Potent Bacteriolytic Activity of this compound Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent bacteriolytic activity of this compound associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity of Tomopenem (CS-023) for Penicillin-Binding Proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescent carbapenem for structure function studies of penicillin-binding proteins, β-lactamases, and β-lactam sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.biomol.com [resources.biomol.com]

In Vitro Antibacterial Spectrum of Ritipenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Ritipenem, a parenteral carbapenem antibiotic. The document summarizes its activity against a broad range of clinically relevant Gram-positive and Gram-negative bacteria, presents detailed experimental protocols for susceptibility testing, and illustrates key mechanisms and workflows through diagrams.

Core Antibacterial Activity

This compound demonstrates a potent and broad spectrum of in vitro activity against both aerobic and anaerobic bacteria. As a carbapenem, its mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent binding to essential penicillin-binding proteins (PBPs), leading to bacterial cell death. This compound is stable against many β-lactamases, including penicillinases and cephalosporinases, which contributes to its effectiveness against many resistant strains.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound, presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates. Data has been compiled from various studies and is presented in μg/mL.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 50 | 0.20 | 0.39 |

| Staphylococcus aureus (Methicillin-resistant) | 48 | >100 | >100 |

| Streptococcus pneumoniae | 24 | 0.20 | 0.39 |

| Streptococcus pyogenes | 50 | 0.025 | 0.05 |

| Enterococcus faecalis | 39 | 3.13 | 6.25 |

| Enterococcus faecium | 40 | >100 | >100 |

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 51 | 0.78 | 1.56 |

| Klebsiella pneumoniae | 50 | 0.20 | 0.39 |

| Proteus mirabilis | 50 | 0.78 | 1.56 |

| Proteus vulgaris | 35 | 0.78 | 1.56 |

| Enterobacter cloacae | 50 | 3.13 | 100 |

| Citrobacter freundii | 50 | 3.13 | 12.5 |

| Serratia marcescens | 50 | 25 | 100 |

| Acinetobacter calcoaceticus | 49 | 6.25 | 25 |

| Pseudomonas aeruginosa | 50 | >100 | >100 |

| Haemophilus influenzae (Ampicillin-resistant) | 26 | 0.39 | 0.78 |

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | 40 | 0.20 | 0.39 |

Experimental Protocols

The determination of this compound's in vitro antibacterial spectrum is primarily conducted using standardized broth microdilution and agar dilution methods, following guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the Japanese Society of Chemotherapy.

Broth Microdilution Method (Based on CLSI Guidelines)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Agent Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

-

Serially dilute the stock solution to prepare working solutions for the desired concentration range.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar medium, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Microdilution Plate Preparation and Inoculation:

-

Dispense 100 µL of the appropriate this compound dilutions into each well of a 96-well microtiter plate.

-

Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final drug concentrations.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria. Specific conditions may be required for fastidious organisms.

5. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method (Based on Japanese Society of Chemotherapy Guidelines)

This method involves incorporating the antimicrobial agent into an agar medium upon which the bacteria are then inoculated.

1. Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of twofold dilutions of this compound in a suitable solvent.

-

Add 1 part of each antimicrobial dilution to 9 parts of molten and cooled (45-50°C) agar medium (e.g., Mueller-Hinton Agar).

-

Pour the agar into petri dishes and allow them to solidify. A drug-free plate should also be prepared as a growth control.

2. Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute the suspension to achieve a final concentration of approximately 1 x 10⁴ CFU per spot upon inoculation.

3. Inoculation:

-

Using a multipoint inoculator, apply a standardized volume (spot) of each bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing to plates with increasing concentrations of this compound.

4. Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Caption: this compound's mechanism of action via PBP binding and cell wall synthesis inhibition.

Experimental Workflow: In Vitro Susceptibility Testing

Caption: Generalized workflow for determining the MIC of this compound.

Ritipenem and Renal Dehydropeptidase-I: A Technical Examination of Stability and Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem, a penem class antibiotic, exhibits a broad antimicrobial spectrum. A key aspect of its pharmacokinetic profile is its interaction with renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate certain carbapenem and penem antibiotics. This technical guide provides an in-depth analysis of the stability of this compound in relation to DHP-I, summarizing available data, outlining relevant experimental protocols, and visualizing key pathways to inform further research and development. While some sources indicate this compound's stability to DHP-I, in vivo data suggests a degree of interaction, highlighting the need for a comprehensive understanding of this relationship.

Introduction to this compound and Renal Dehydropeptidase-I

This compound is a synthetic β-lactam antibiotic belonging to the penem class. Its mechanism of action, like other β-lactams, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Renal dehydropeptidase-I (DHP-I, EC 3.4.13.19) is a zinc-dependent metalloenzyme located on the brush border of proximal renal tubules.[1] Its primary function is the hydrolysis of dipeptides, but it is also known to metabolize and inactivate certain carbapenem and penem antibiotics.[1] The most notable example is imipenem, which is rapidly degraded by DHP-I and therefore must be co-administered with a DHP-I inhibitor, cilastatin, to ensure therapeutic efficacy.[2][3][4] In contrast, other carbapenems like meropenem exhibit greater stability against DHP-I.[2][4]

The stability of a penem or carbapenem to DHP-I is a critical factor in its clinical utility, influencing its pharmacokinetic profile, dosing regimen, and the potential need for co-administered inhibitors.

Stability of this compound in the Presence of DHP-I: A Review of the Evidence

The stability of this compound against DHP-I is a subject with some conflicting reports. While it has been described as being stable to this enzyme, obviating the need for a co-administered inhibitor, other evidence suggests that its stability is not absolute.

One source explicitly states that this compound is stable in relation to renal dehydropeptidase-I and does not require the concomitant administration of an inhibitor of this enzyme. However, the same source also presents data from in vivo studies that appear to contradict this assertion.

A study in rats demonstrated that the urinary recovery of this compound within 8 hours increased from 35.3% when administered alone to 49.4% when co-administered with cilastatin, a potent DHP-I inhibitor. Furthermore, a human study involving the intravenous co-administration of this compound with an imipenem-cilastatin combination showed a significant increase in the urinary recovery of this compound, from 36.9% with this compound alone to 80.7%. These findings strongly suggest that DHP-I does, to some extent, hydrolyze and inactivate this compound in vivo.

Comparative Stability of Carbapenems and Penems to DHP-I

To contextualize the stability of this compound, it is useful to compare it with other well-characterized carbapenems.

| Antibiotic | Class | Stability to DHP-I | Requirement for DHP-I Inhibitor |

| Imipenem | Carbapenem | Low | Yes (Cilastatin) |

| Meropenem | Carbapenem | High | No |

| Doripenem | Carbapenem | High | No |

| This compound | Penem | Moderate (Conflicting Reports) | Not typically co-administered, but inhibitor increases recovery |

This table summarizes the relative stability of selected carbapenems and this compound to renal dehydropeptidase-I.

Experimental Protocols for Assessing Carbapenem/Penem Stability

In Vitro Enzymatic Assay for DHP-I Mediated Hydrolysis

This protocol outlines a general procedure for determining the kinetic parameters of DHP-I-mediated hydrolysis of a penem or carbapenem antibiotic.

Objective: To quantify the rate of hydrolysis of the test antibiotic by purified DHP-I and determine kinetic constants (Vmax and Km).

Materials:

-

Purified renal dehydropeptidase-I (porcine or human recombinant)

-

Test antibiotic (e.g., this compound)

-

Reference antibiotics (e.g., imipenem as a positive control, meropenem as a stable control)

-

HEPES buffer (pH 7.2)

-

Spectrophotometer capable of UV wavelength measurements (290-300 nm)

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test and reference antibiotics in ultrapure water.

-

Prepare a working solution of purified DHP-I in HEPES buffer. The concentration will need to be optimized based on enzyme activity.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the appropriate wavelength for the test antibiotic (typically between 290-300 nm, where the β-lactam ring cleavage can be observed as a change in absorbance).

-

Equilibrate the cuvette containing HEPES buffer and the antibiotic substrate to the desired temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Add a specific volume of the DHP-I enzyme solution to the cuvette to initiate the hydrolysis reaction.

-

Immediately begin recording the change in absorbance over time.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time curve.

-

Repeat the assay with varying substrate concentrations to generate a Michaelis-Menten plot.

-

Determine the Vmax (maximum rate of reaction) and Km (Michaelis constant) from the plot, for example, by using a Lineweaver-Burk transformation.

-

The ratio Vmax/Km is a measure of the catalytic efficiency of the enzyme for the substrate. A lower Vmax/Km ratio indicates greater stability.

-

In Vivo Urinary Recovery Study

This protocol describes a general approach to assess the impact of DHP-I on the in vivo stability of a penem or carbapenem.

Objective: To compare the urinary excretion of the active form of the test antibiotic with and without the co-administration of a DHP-I inhibitor.

Subjects: Animal models (e.g., rats, rabbits) or human volunteers.

Materials:

-

Test antibiotic (e.g., this compound)

-

DHP-I inhibitor (e.g., cilastatin)

-

Vehicle for administration (e.g., saline)

-

Metabolic cages for urine collection

-

Analytical method for quantifying the antibiotic in urine (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Animal Acclimatization and Dosing:

-

Acclimatize animals in metabolic cages.

-

Divide animals into two groups: one receiving the test antibiotic alone and the other receiving the test antibiotic co-administered with a DHP-I inhibitor.

-

Administer the drugs via the desired route (e.g., intravenous).

-

-

Urine Collection:

-

Collect urine at specified intervals (e.g., 0-2h, 2-4h, 4-8h, etc.) for a total period (e.g., 24 hours).

-

Measure the volume of urine collected at each interval.

-

-

Sample Analysis:

-

Prepare urine samples for analysis (e.g., centrifugation, dilution).

-

Quantify the concentration of the unchanged (active) antibiotic in the urine samples using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the total amount of active antibiotic excreted in the urine over the collection period for each animal.

-

Express the urinary recovery as a percentage of the administered dose.

-

Statistically compare the urinary recovery between the two groups. A significantly higher recovery in the group receiving the DHP-I inhibitor indicates that the antibiotic is susceptible to DHP-I-mediated hydrolysis in vivo.

-

Visualizing Key Pathways and Workflows

DHP-I Mediated Hydrolysis of a β-Lactam Antibiotic

Caption: DHP-I mediated hydrolysis of a β-lactam antibiotic in the renal tubules.

Experimental Workflow for In Vitro Stability Assay

Caption: Generalized workflow for the in vitro assessment of antibiotic stability against DHP-I.

Logical Relationship of DHP-I Inhibition and Urinary Recovery

Caption: Logical flow illustrating the effect of DHP-I inhibition on this compound's urinary recovery.

Conclusion and Future Directions

The stability of this compound in relation to renal dehydropeptidase-I is a nuanced topic. While qualitatively described as stable, in vivo evidence from urinary recovery studies in both animals and humans indicates that DHP-I-mediated hydrolysis does occur to a significant extent. The lack of publicly available, detailed kinetic data (Vmax, Km) for the interaction between this compound and DHP-I represents a notable knowledge gap.

For drug development professionals, this underscores the importance of conducting thorough in vitro and in vivo characterization of new penem and carbapenem candidates against DHP-I. Future research should aim to:

-

Quantify the kinetics: Determine the Vmax, Km, and Vmax/Km ratio for this compound hydrolysis by purified human DHP-I to provide a precise measure of its stability relative to other β-lactams.

-

Elucidate the clinical significance: Further investigate the clinical implications of the observed DHP-I-mediated degradation of this compound and whether it affects therapeutic outcomes in different patient populations.

-

Standardize protocols: Develop and publish standardized, detailed protocols for the assessment of penem and carbapenem stability against DHP-I to ensure data comparability across different studies.

A more complete understanding of the this compound-DHP-I interaction will enable a more accurate prediction of its pharmacokinetic behavior and optimize its clinical application.

References

- 1. Metabolism of thienamycin and related carbapenem antibiotics by the renal dipeptidase, dehydropeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Comparative review of imipenem/cilastatin versus meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Oral Ritipenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil, an orally administered prodrug, is rapidly hydrolyzed in the body to its active form, this compound. As a member of the penem class of β-lactam antibiotics, this compound exhibits a broad spectrum of antibacterial activity. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of oral this compound, compiling available data from preclinical and clinical studies. The information presented herein is intended to support further research and development of this compound.

Introduction

This compound is a synthetic penem antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is stable to renal dehydropeptidase-I, obviating the need for co-administration with an enzyme inhibitor.[2] The oral formulation, this compound acoxil, is an acetoxymethyl ester prodrug designed to enhance bioavailability.[2] Following oral administration, this compound acoxil is rapidly and completely hydrolyzed to the active moiety, this compound, during absorption.[2]

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[2][3] The primary target for this compound in Escherichia coli is PBP2.[2] In vitro studies have also indicated its affinity for PBP2 in methicillin-susceptible Staphylococcus aureus and PBP2a in methicillin-resistant S. aureus (MRSA).[2]

Figure 1: Mechanism of action of this compound.

Pharmacokinetics

This compound acoxil is administered orally and is rapidly converted to its active form, this compound.

Absorption and Bioavailability

The oral bioavailability of this compound acoxil is estimated to be between 30% and 40%.[2] Less than 50% of the administered dose is absorbed from the intestinal tract.[2] The prodrug is completely hydrolyzed to this compound during its transport across the gastrointestinal mucosa.[2]

Distribution

Specific data on the protein binding and tissue distribution of this compound in humans are not extensively detailed in the available literature.

Metabolism

This compound acoxil is rapidly metabolized to this compound. Further metabolism of this compound results in the formation of open β-lactam ring metabolites.[4]

Excretion

The primary route of elimination for this compound and its metabolites is via the urine.[2] In animal studies, a significant portion of the administered dose was recovered in the urine.[2]

Pharmacokinetic Parameters in Healthy Volunteers

Pharmacokinetic studies in healthy volunteers have provided key insights into the behavior of oral this compound acoxil.

| Parameter | Single Dose (500 mg) | Multiple Doses (500 mg TID for 10 days) | Reference |

| Cmax (mg/L) | ~2.5 | ~2.5 | [4] |

| Tmax (h) | ~0.5 | ~0.5 | [4] |

| AUC0-8h (mg·h/L) | ~10 | ~10 | [4] |

| t1/2 (h) | ~0.7 | ~0.7 | [4] |

| Renal Clearance (mL/min) | 132 | 87 | [4] |

Table 1: Pharmacokinetic parameters of this compound after oral administration of this compound acoxil to healthy volunteers.

A decrease in renal clearance was observed following repeated dosing.[4] this compound did not show significant accumulation in plasma after multiple doses, which is consistent with its short half-life.[4]

Figure 2: Pharmacokinetic pathway of oral this compound acoxil.

Pharmacodynamics

The pharmacodynamic profile of an antibiotic is crucial for determining its efficacy and optimizing dosing regimens.

In Vitro Activity

This compound demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria.[5] Its activity is reported to be superior to that of some cephalosporins against Gram-positive organisms like Staphylococcus and Streptococcus species.[1]

In Vivo Efficacy in Animal Models

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of oral this compound acoxil. In a mouse septicemia model, this compound acoxil was more effective than comparator drugs against infections caused by methicillin-susceptible S. aureus (MSSA) and imipenem- or quinolone-resistant S. aureus.[1] It also showed superior efficacy against E. coli and Serratia marcescens compared to cefaclor.[1] In murine respiratory infection models, this compound acoxil was effective against Streptococcus pneumoniae.[6]

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

Post-Antibiotic Effect (PAE)

There is a lack of specific data on the post-antibiotic effect of this compound. For other carbapenems like imipenem and meropenem, a PAE has been observed against various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[9] The duration of the PAE for carbapenems can be concentration-dependent.[3] For Gram-negative bacilli, carbapenems are among the few β-lactams that exhibit a significant PAE. The mechanism is thought to be related to the slow recovery of penicillin-binding proteins after drug exposure.

Experimental Protocols

Pharmacokinetic Studies in Healthy Volunteers

A representative study design for evaluating the pharmacokinetics of oral this compound acoxil is as follows:

-

Study Design: Open-label, non-comparative study in healthy male volunteers.

-

Dosing Regimen: 500 mg of this compound acoxil administered orally three times daily for 10 days.

-

Sample Collection: Blood and urine samples collected at predefined intervals before and after drug administration on days 1, 4, 8, and 11.

-

Bioanalytical Method: Concentrations of this compound and its metabolites in plasma and urine are determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.[4]

Figure 3: Workflow for a pharmacokinetic study of oral this compound acoxil.

High-Performance Liquid Chromatography (HPLC-UV) for this compound in Plasma

-

Sample Preparation: Protein precipitation of plasma samples is a common method. For example, acetonitrile can be used to precipitate plasma proteins.[2] The supernatant is then separated, and a portion is injected into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[10]

-

Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., phosphoric acid solution) and an organic solvent (e.g., acetonitrile) is often employed for the separation of β-lactams.[2]

-

Flow Rate: A constant flow rate is maintained.

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., around 298 nm for some carbapenems) is used for quantification.[11]

-

-

Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antibiotic.

-

Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton broth (CAMHB).

-

Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

This compound stock solution.

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a microtiter plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12][13]

-

Discussion and Future Directions

The available data indicate that oral this compound acoxil is a promising antibiotic with a favorable pharmacokinetic profile for oral administration, characterized by rapid conversion to the active drug and a short half-life that prevents significant accumulation. Its demonstrated in vivo efficacy in animal models supports its potential clinical utility.

However, a significant gap exists in the publicly available preclinical pharmacodynamic data for this compound. To fully understand its therapeutic potential and to optimize dosing strategies, further research is warranted in the following areas:

-

Time-kill kinetic studies against a range of clinically relevant pathogens to characterize the rate and extent of its bactericidal activity.

-

Determination of the post-antibiotic effect (PAE) to inform dosing intervals.

-

Establishment of this compound-specific PK/PD indices (e.g., %fT>MIC) and their correlation with efficacy in animal infection models. This is crucial for defining clinical breakpoints and for guiding dose adjustments in special patient populations.

A more complete understanding of the pharmacodynamic properties of this compound will be essential for its successful clinical development and for ensuring its appropriate and effective use in the treatment of bacterial infections.

Conclusion

Oral this compound acoxil is a prodrug that is efficiently converted to the active antibiotic this compound. It exhibits a pharmacokinetic profile suitable for oral administration and has demonstrated in vivo efficacy. While its mechanism of action is well-understood, a more comprehensive characterization of its pharmacodynamic properties is needed to fully elucidate its clinical potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to stimulate and support further investigation into this promising antibacterial agent.

References

- 1. Japanese Journal of Chemotherapy [jstage.jst.go.jp]

- 2. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Postantibiotic effect of beta-lactam antibiotics on Escherichia coli evaluated by bioluminescence assay of bacterial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the pharmacokinetics and tolerability of this compound acoxil in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. In vivo antibacterial activities of sanfetrinem cilexetil, a new oral tricyclic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are the optimal pharmacokinetic/pharmacodynamic targets for β-lactamase inhibitors? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of attaining aggressive vs. conservative PK/PD target on the clinical efficacy of beta-lactams for the treatment of Gram-negative infections in the critically ill patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The postantibiotic effect of meropenem and imipenem on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A method for determining the free (unbound) concentration of ten beta-lactam antibiotics in human plasma using high performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jptcp.com [jptcp.com]

- 12. goldbio.com [goldbio.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ritipenem

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem is a synthetic broad-spectrum antibiotic belonging to the penem class of β-lactam antibiotics. It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its key quantitative data. Visualizations of its chemical structure, synthetic pathway, and mechanism of action are provided to facilitate a deeper understanding of this important antimicrobial agent.

Chemical Structure and Properties

This compound, chemically named (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, is a penem antibiotic.[1] Its core structure consists of a bicyclic system containing a β-lactam ring fused to a five-membered unsaturated ring containing a sulfur atom. This penem ring system is crucial for its antibacterial activity.

The structure of this compound is characterized by a hydroxyethyl side chain at the C6 position, which confers stability against hydrolysis by many β-lactamases, and a carbamoyloxymethyl group at the C3 position.[2]

This compound is often administered as its orally available prodrug, this compound Acoxil, which is the acetoxymethyl ester of this compound.[3] Following oral administration, this compound Acoxil is rapidly hydrolyzed by esterases in the intestinal mucosa to release the active drug, this compound.[3]

| Property | This compound | This compound Acoxil |

| IUPAC Name | (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | acetyloxymethyl (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

| Molecular Formula | C10H12N2O6S | C13H16N2O8S |

| Molecular Weight | 288.27 g/mol | 360.34 g/mol |

| CAS Number | 84845-57-8 | 99376-22-4 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core penem ring system followed by the introduction of the appropriate side chains. While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of penem and carbapenem antibiotics.[4][5][6][7]

A key intermediate in the synthesis of many penem and carbapenem antibiotics is (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone.[4] The synthesis of this compound would likely proceed through a similar azetidinone intermediate, followed by the formation of the five-membered thia-ring and subsequent elaboration of the C3 side chain.

Proposed Synthetic Pathway:

The following diagram outlines a potential synthetic pathway for this compound, based on general synthetic strategies for penem antibiotics.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of a Penem Intermediate (Illustrative Example)

While a specific protocol for this compound is unavailable, the following is an illustrative example of the synthesis of a penem intermediate, adapted from the literature on penem synthesis.[4]

Synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone:

-

Step 1: Silyl Protection: To a solution of (3R,4R)-3-[(R)-1-hydroxyethyl]-2-azetidinone in dry dimethylformamide (DMF), add tert-butyldimethylsilyl chloride and imidazole. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Step 2: Acetoxylation: Cool the reaction mixture to 0°C and add lead tetraacetate. Stir for a designated period.

-

Work-up and Purification: Quench the reaction with a suitable reducing agent. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired acetoxy azetidinone intermediate.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following is a general protocol for MIC determination using the broth microdilution method.[8][9][10][11]

-

Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Penicillin-Binding Protein (PBP) Inhibition Assay

The mechanism of action of this compound involves the inhibition of bacterial Penicillin-Binding Proteins (PBPs). The following is a general protocol for a PBP inhibition assay.[12][13][14]

-

Preparation of Bacterial Membranes: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and lyse them using a French press or sonication. Isolate the cell membranes by ultracentrifugation.

-

Binding Assay: Incubate the isolated bacterial membranes with various concentrations of this compound.

-

Competition Assay: Add a labeled β-lactam (e.g., fluorescently tagged penicillin) to the mixture to compete with this compound for binding to the PBPs.

-

Detection and Analysis: Separate the membrane proteins by SDS-PAGE. Visualize the labeled PBPs using a suitable imaging system. The inhibition of binding of the labeled β-lactam by this compound indicates its interaction with the PBPs.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[15] The primary targets of this compound are the Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[14] Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity.

By covalently binding to the active site of PBPs, this compound inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

Caption: Mechanism of action of this compound.

Quantitative Data

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC90) values for this compound against a selection of clinically relevant bacterial species.

| Bacterial Species | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.2 |

| Streptococcus pneumoniae | 0.1 |

| Haemophilus influenzae | 0.4 |

| Escherichia coli | 1.6 |

| Klebsiella pneumoniae | 0.8 |

| Pseudomonas aeruginosa | >128 |

| Data compiled from various in vitro studies. |

Spectroscopic Data (Representative)

| Spectroscopic Technique | Characteristic Features for Penem Core |

| ¹H NMR | Signals for the β-lactam protons, the C6-hydroxyethyl side chain, and protons on the five-membered ring.[16][17][18] |

| ¹³C NMR | Resonances for the carbonyl carbons of the β-lactam and carboxylate groups, as well as carbons of the bicyclic ring system. |

| Infrared (IR) Spectroscopy | A strong absorption band around 1750-1780 cm⁻¹ corresponding to the C=O stretching of the β-lactam ring.[19][20] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.[21][22][23] |

Conclusion

This compound is a potent penem antibiotic with a broad spectrum of antibacterial activity. Its chemical structure, characterized by the penem nucleus and specific side chains, is responsible for its stability and efficacy. The synthesis of this compound involves a complex multi-step process, and its mechanism of action is well-established, involving the inhibition of bacterial cell wall synthesis through the inactivation of PBPs. This technical guide provides a foundational understanding of the chemistry and biology of this compound for researchers and professionals in the field of drug development. Further research into novel synthetic routes and a deeper understanding of its interactions with bacterial resistance mechanisms will be crucial for the continued development and application of this important class of antibiotics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Carbapenem and penem antibiotics. VI. Synthesis and antibacterial activity of 2-heteroaromatic-thiomethyl and 2-carbamoyloxymethyl 1-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]

- 4. A practical preparation of the key intermediate for penems and carbapenems synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102827199A - Synthetic method for penem and carbapenem antibiotic type key intermediate 4AA - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 11. Determination of MICs of conventional and experimental drugs in liquid medium by the radiometric method against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 13. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Carbapenem - Wikipedia [en.wikipedia.org]

- 16. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Studies on the Reactions of Biapenem with VIM Metallo β-Lactamases and the Serine β-Lactamase KPC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure–Activity Relationship of Penem Antibiotic Side Chains Used against Mycobacteria Reveals Highly Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

The Bactericidal Effect of Ritipenem on Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem is a parenteral penem antibiotic, with its orally available prodrug being this compound acoxil. Like other β-lactam antibiotics, this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the bactericidal effect of this compound on a variety of clinical isolates, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action.

Data Presentation: In Vitro Susceptibility of Clinical Isolates to this compound

The in vitro activity of this compound has been evaluated against a wide range of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms (MIC90) for this compound against various clinical isolates.

| Bacterial Species | Number of Strains | This compound MIC90 (µg/mL) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (Methicillin-Susceptible) | 50 | 0.39 |

| Staphylococcus aureus (Methicillin-Resistant) | 48 | >100 |

| Coagulase-Negative Staphylococci | 41 | 50 |

| Streptococcus pneumoniae | 24 | 0.39 |

| Streptococcus pyogenes | 50 | 0.05 |

| Enterococcus faecalis | 39 | 6.25 |

| Enterococcus faecium | 40 | >100 |

| Gram-Negative Aerobes | ||

| Escherichia coli | 51 | 1.56 |

| Klebsiella pneumoniae | 50 | 0.39 |

| Proteus mirabilis | 50 | 1.56 |

| Proteus vulgaris | 35 | 1.56 |

| Providencia rettgeri | 27 | 50 |

| Serratia marcescens | 50 | 100 |

| Enterobacter cloacae | 50 | 12.5 |

| Citrobacter freundii | 50 | 25 |

| Acinetobacter calcoaceticus | 49 | 3.13 |

| Pseudomonas aeruginosa | 50 | >100 |

| Burkholderia cepacia | 40 | 25 |

| Xanthomonas maltophilia | 50 | >100 |

| Haemophilus influenzae (Ampicillin-Resistant) | 26 | 0.78 |

| Anaerobes | ||

| Bacteroides fragilis | 40 | 0.39 |

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. The inhibition of PBPs leads to a weakened cell wall, ultimately resulting in cell lysis and death.

This compound has shown a strong affinity for PBP2 in Escherichia coli and PBP2 and PBP3 in methicillin-susceptible Staphylococcus aureus. However, its affinity for PBP2a, the altered PBP that confers resistance in Methicillin-Resistant Staphylococcus aureus (MRSA), is lower. In Haemophilus influenzae, this compound preferentially binds to PBP1b, which is suggested to be essential for inducing cell lysis[1].

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The following are detailed descriptions of the key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a commonly used procedure.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium, and a few colonies are used to inoculate a saline or broth solution. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test.

-

Subculturing: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the microtiter plate that show no visible growth.

-

Plating: The aliquot is plated onto a suitable agar medium that does not contain the antimicrobial agent.

-

Incubation: The agar plates are incubated at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC assay, with a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.

-

Exposure to Antimicrobial Agent: this compound is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

-

Sampling Over Time: The cultures are incubated at 35°C ± 2°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture.

-

Viable Cell Counting: The aliquots are serially diluted and plated onto an appropriate agar medium. After incubation, the number of colony-forming units (CFU) is counted.

-

Data Analysis: The results are typically plotted as the log10 of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.

Summary of Bactericidal Effect

The available in vitro data strongly support the bactericidal activity of this compound against a broad spectrum of clinical isolates. Time-kill studies have qualitatively confirmed its potent bactericidal effect against key pathogens like S. aureus and E. coli at concentrations exceeding the MIC.[2] The primary mechanism of action is the inhibition of bacterial cell wall synthesis through the targeting of PBPs. While this compound shows excellent activity against many susceptible and some resistant strains, its efficacy against highly resistant organisms such as MRSA, Enterococcus faecium, and Pseudomonas aeruginosa is limited, as indicated by high MIC90 values.

For a more comprehensive understanding of the pharmacodynamics of this compound, further studies providing detailed quantitative time-kill data would be beneficial. Such data would allow for a more precise characterization of the rate and extent of its bactericidal activity against various clinical isolates.

References

- 1. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent bacteriolytic activity of this compound associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for In Vitro Determination of Ritipenem MIC Values

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem is a broad-spectrum carbapenem antibiotic. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of clinically relevant bacteria in vitro. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter in assessing the antimicrobial efficacy of a compound. The following protocols are based on established methodologies for antimicrobial susceptibility testing (AST), primarily the broth microdilution method, as guided by the principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and subsequent cell lysis.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation

The following tables summarize the in vitro activity of this compound against a range of Gram-positive and Gram-negative bacteria. The data is presented as MIC90 values (in µg/mL), which represents the concentration required to inhibit the growth of 90% of the tested isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | No. of Strains | MIC |

| Staphylococcus aureus | 50 | 0.39 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 48 | >100 |

| Coagulase-negative staphylococci | 41 | 50 |

| Streptococcus pneumoniae | 24 | 0.39 |

| Streptococcus pyogenes | 50 | 0.05 |

| Enterococcus faecalis | 39 | 6.25 |

| Enterococcus faecium | 40 | >100 |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | No. of Strains | MIC |

| Escherichia coli | 51 | 1.56 |

| Klebsiella pneumoniae | 50 | 0.39 |

| Proteus mirabilis | 50 | 1.56 |

| Proteus vulgaris | 35 | 1.56 |

| Providencia rettgeri | 27 | 50 |

| Serratia marcescens | 50 | 100 |

| Enterobacter cloacae | 50 | 12.5 |

| Citrobacter freundii | 50 | 25 |

| Acinetobacter calcoaceticus | 49 | 3.13 |

| Pseudomonas aeruginosa | 50 | >100 |

| Burkholderia cepacia | 40 | 25 |

| Stenotrophomonas maltophilia | 50 | >100 |

| Ampicillin-resistant Haemophilus influenzae | 26 | 0.78 |

| Bacteroides fragilis | 40 | 0.39 |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10[1] and general practices for antimicrobial susceptibility testing.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Quality Control (QC) bacterial strains (see note below)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Protocol Workflow:

Caption: Experimental workflow for determining this compound MIC values.

Detailed Steps:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound analytical standard.

-

Dissolve in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10^8^ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5^ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates (Serial Dilution):

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well in the dilution series.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in a final bacterial concentration of approximately 5 x 10^5^ CFU/mL and will halve the antibiotic concentrations to the final desired test range.

-

-

Controls:

-

Growth Control: At least one well per organism should contain 50 µL of CAMHB and 50 µL of the bacterial inoculum, with no antibiotic. This well should show turbidity after incubation.

-

Sterility Control: At least one well should contain 100 µL of CAMHB only, with no bacteria. This well should remain clear after incubation.

-

-

Incubation:

-

Seal the microtiter plates or place them in a humidified container to prevent evaporation.

-

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of MIC:

-

After incubation, visually inspect the plates. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).

-

A reading aid, such as a viewing box with a dark background, may be used.

-

Quality Control

Note on Quality Control for this compound: As of the latest review, specific CLSI or EUCAST quality control (QC) strains and their corresponding expected MIC ranges for this compound have not been established. In the absence of specific guidelines, it is recommended to use standard ATCC® QC strains that are routinely used for other carbapenems.

Recommended Approach:

-

Select Appropriate QC Strains:

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Staphylococcus aureus ATCC® 29213™

-

Enterococcus faecalis ATCC® 29212™

-

-

In-house Validation:

-

Perform MIC testing with this compound against these QC strains concurrently with the test isolates.

-

It is crucial for each laboratory to establish its own in-house acceptable QC ranges for this compound based on repeated testing (e.g., 20-30 independent runs).

-

The results should be consistent and reproducible within a narrow range (typically ±1 two-fold dilution).

-

-

Frequency of QC Testing:

-

QC testing should be performed each day that patient isolates are tested.

-

If results are consistently within the established in-house range, the frequency may be reduced to weekly, in accordance with CLSI M100 guidelines for other antimicrobials.

-

Table 3: Example of In-house QC Log for this compound

| Date | QC Strain | Lot No. of this compound | MIC (µg/mL) | Within In-house Range? | Technologist |

| [Date] | E. coli ATCC® 25922™ | [Lot No.] | [Yes/No] | [Initials] | |

| [Date] | P. aeruginosa ATCC® 27853™ | [Lot No.] | [Yes/No] | [Initials] | |

| [Date] | S. aureus ATCC® 29213™ | [Lot No.] | [Yes/No] | [Initials] | |

| [Date] | E. faecalis ATCC® 29212™ | [Lot No.] | [Yes/No] | [Initials] |

Disclaimer

This protocol is intended for research purposes only and should be performed by trained personnel in a laboratory setting. It is essential to adhere to standard microbiological safety practices. The information provided is based on currently available scientific literature and established guidelines. Users should validate this protocol for their specific laboratory conditions and applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ritipenem

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritipenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical formula is C₁₀H₁₂N₂O₆S, with a molecular weight of approximately 288.28 g/mol .[2] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

The method employs a reversed-phase C18 column to separate this compound from potential interferences. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, facilitates the elution of the analyte. Detection is achieved using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the peak area of the analyte, which is proportional to its concentration.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (analytical grade)

-

Human plasma (for biological sample analysis)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions, which are based on methods developed for similar carbapenem antibiotics.[3][4][5]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.01M Potassium dihydrogen phosphate buffer : Acetonitrile (85:15 v/v), pH adjusted to 6.5 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25°C) |

| Detection Wavelength | 298 nm |

| Run Time | 15 minutes |

Preparation of Solutions

3.1. Mobile Phase Preparation

-

Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.01M solution.

-

Adjust the pH of the buffer to 6.5 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Mix the filtered buffer with acetonitrile in a ratio of 85:15 (v/v).

-

Degas the mobile phase by sonication for 15 minutes before use.

3.2. Standard Stock Solution Preparation

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve the standard in the mobile phase to obtain a stock solution of 1 mg/mL.

-

Store the stock solution at 2-8°C, protected from light.

3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

4.1. For Pharmaceutical Formulations

-

For powder for injection, accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

-

Transfer the powder to a 10 mL volumetric flask and dissolve it in the mobile phase.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Make up the volume to 10 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4.2. For Biological Samples (Plasma)

A liquid-liquid extraction procedure is recommended for plasma samples.[6]

-

To 1 mL of plasma in a centrifuge tube, add 3 mL of ethyl acetate.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][7] The validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following tables present hypothetical but representative data for the validation of the HPLC method for this compound quantification.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 380.1 |

| 50 | 755.9 |

| 100 | 1510.3 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 5 | 4.92 | 98.4 |

| 50 | 50.85 | 101.7 |

| 100 | 99.10 | 99.1 |

Table 3: Precision Data

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 10 | 1.2 | 1.8 |

| 50 | 0.8 | 1.1 |

| 100 | 0.5 | 0.9 |

Table 4: LOD and LOQ

| Parameter | Value |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Relationship of validation parameters to method reliability.

References

- 1. This compound | C10H12N2O6S | CID 65633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 84845-57-8 [smolecule.com]

- 3. jst.org.in [jst.org.in]

- 4. japer.in [japer.in]

- 5. bepls.com [bepls.com]

- 6. Liquid chromatographic analysis of penem antibiotic FCE22101 in biological fluids with a liquid-liquid extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Application Notes and Protocols for In Vivo Mouse Infection Models to Test Ritipenem Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem, a member of the carbapenem class of β-lactam antibiotics, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), with a high affinity for PBP2 in Escherichia coli.[1] this compound acoxil is the orally available acetoxymethyl ester prodrug, which is rapidly hydrolyzed to the active parent compound, this compound.[1] This document provides detailed application notes and protocols for utilizing in vivo mouse infection models to evaluate the efficacy of this compound. The protocols described herein are based on established methodologies for systemic (peritonitis), localized (neutropenic thigh), and respiratory tract (pneumonia) infections.

Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. The diagram below illustrates the mechanism of action.

References